Pradefovir
Overview
Description
Pradefovir mesylate, also known as MB-06886, Hepavir B, and remofovir mesylate, is an orally administered small molecule compound . It belongs to a novel series of phosphate and phosphonate prodrugs of adefovir . Adefovir (Hepsera) is an acyclic phosphonate analogue of adenine that is used to treat hepatitis B virus . Pradefovir was designed to specifically target the liver and reduce risks to external tissue, especially the kidneys, while improving results of adefovir .
Synthesis Analysis
The synthesis of Pradefovir involves the condensation of adefovir with 1-(3-chlorophenyl)-1,3-propanediol . The synthesis includes stereoselective resolution of racemic intermediate 1-(3-chlorophenyl)-1,3-dihydroxypropane through diastereomeric menthone adducts .Molecular Structure Analysis
Pradefovir has a molecular formula of C17H19ClN5O4P . It is a cyclodiester antiviral prodrug with specific activity against hepatitis B virus (HBV) .Chemical Reactions Analysis
Pradefovir is activated through oxidation that is mediated by cytochrome P-450 (CYP) 3A4, which is predominantly expressed in the liver . This allows for increased Hepsera concentrations selectively in the liver .Physical And Chemical Properties Analysis
Pradefovir has a molecular weight of 519.896 . It is a small molecule and is highly stable in both plasma and tissues .Scientific Research Applications
1. Pradefovir in Chronic Hepatitis B Treatment
Pradefovir is a liver-targeted prodrug of adefovir, developed for enhanced antiviral activity with reduced systemic toxicities. A study by Zhang et al. (2019) found it to be well-tolerated in treating chronic hepatitis B (CHB), showing superior decline in HBV DNA levels compared to tenofovir disoproxil fumarate at higher doses.
2. Pharmacokinetics and Pharmacodynamics
Research led by Xiao et al. (2016) developed a method for quantifying pradefovir and its metabolites in HBV patient serum, crucial for understanding its pharmacokinetics and pharmacodynamics. This method was applied in a Phase 2 clinical trial.
3. Phase 2 Clinical Trials
A study by Gao et al. (2021) compared the efficacy and safety of various doses of pradefovir against tenofovir disoproxil fumarate in a Phase 2 trial. It reported comparable reductions in HBV DNA levels with a good safety profile.
4. Liver-Targeted Prodrug Development
Pradefovir has been highlighted as a liver-targeted prodrug using HepDirect technology, designed specifically for HBV infection treatment. Tillmann (2007) and Erion et al. (2006) discuss the development and potential benefits of this technology in enhancing drug efficacy and safety.
5. Pharmacogenetics and Adverse Effects
Research into the pharmacogenetics of pradefovir was conducted by Ding et al. (2017), focusing on the tolerability and adverse effects of pradefovir in various dosages. This study is significant for understanding individual variations in drug response.
6. Bioavailability Studies
The bioavailability of pradefovir was studied by Xiao et al. (2016), focusing on its absorption and liver extraction. This research is crucial for optimizing dosage andunderstanding the drug's efficacy.
7. Metabolic Activation and Interaction with Enzymes
A study conducted by Lin et al. (2006) evaluated the metabolic activation of pradefovir to PMEA, identifying CYP3A4 as a key enzyme in this process. This study also explored pradefovir's potential as an inhibitor or inducer of various enzymes, providing insights into drug interactions and metabolism.
8. Enhanced Delivery to the Liver
Research by Reddy et al. (2008) focused on enhancing the delivery of adefovir to the liver via pradefovir. This study highlighted the potential for improved therapeutic index and reduced kidney exposure.
9. Clinical Trials and Implications for Treatment Guidelines
The effectiveness of pradefovir in clinical trials, including its implications for treatment guidelines, was discussed by Gish (2005). This research helps inform clinical practice and future research directions in the treatment of chronic hepatitis B.
10. Pharmacokinetics in Healthy Volunteers
A study by Lin et al. (2005) evaluated the pharmacokinetics of pradefovir in healthy volunteers. This study provides essential data for understanding the drug's behavior in the human body, which is critical for dose optimization.
11. Oral Antiretroviral Therapy in Chronic Hepatitis B
The role of pradefovir in oral antiretroviral therapy for chronic hepatitis B was reviewed by Hynicka et al. (2010), highlighting its place among other antiviral agents and exploring future treatment strategies.
properties
IUPAC Name |
9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN5O4P/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21)/t14-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNHAOBXDGOXRR-HJFSHJIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[P@@](=O)(O[C@@H]1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN5O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870372 | |
Record name | Pradefovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pradefovir | |
CAS RN |
625095-60-5 | |
Record name | Pradefovir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625095605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pradefovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15550 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pradefovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRADEFOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZE85Q9Q61 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.